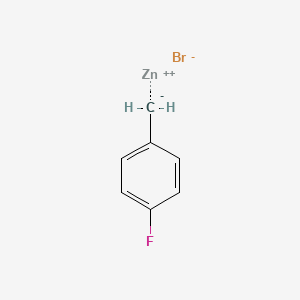

(4-fluorobenzyl)zinc(II) bromide

Description

Historical Context of Organozinc Chemistry and Its Evolution in Synthesis

The journey of organometallic chemistry began in the 19th century, with organozinc compounds being among the very first to be synthesized. wikipedia.org In 1849, Edward Frankland achieved a significant breakthrough by preparing diethylzinc, marking the dawn of organozinc chemistry. digitellinc.comopenochem.org This discovery was initially part of a quest to isolate organic "radicals." acs.orgacs.org Frankland's work demonstrated that metals could form stable bonds with alkyl groups, and he was the first to coin the term "organometallic." qmul.ac.uk

Early work by Frankland and his students, such as B.F. Duppa, explored the reactions of dialkylzinc reagents with esters. digitellinc.com Further advancements came from Russian chemists, including Aleksandr Mikhailovich Butlerov and his student Aleksandr Mikhailovich Zaitsev, who pioneered the synthesis of tertiary alcohols using organozinc reagents. digitellinc.com However, one of the most enduring contributions from this era is the Reformatsky reaction, discovered by Sergey Nikolaevich Reformatsky in 1887. byjus.comnumberanalytics.comyoutube.com This reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, provided a reliable method for forming β-hydroxy esters and showcased the unique reactivity of organozinc intermediates. vedantu.comwikipedia.org

The 20th century saw further evolution, most notably with the development of palladium-catalyzed cross-coupling reactions. The Negishi coupling, developed by Ei-ichi Negishi, utilizes organozinc reagents to form carbon-carbon bonds with exceptional efficiency and scope, a discovery that earned him a Nobel Prize and solidified the role of organozinc compounds as essential reagents in modern synthesis. wikipedia.orgorganic-chemistry.orgwikipedia.org

| Year | Discovery | Key Contributor(s) |

| 1849 | First synthesis of an organozinc compound (diethylzinc). digitellinc.comopenochem.org | Edward Frankland |

| 1873 | Reaction of dialkylzinc reagents with oxalate (B1200264) esters. digitellinc.com | Frankland and Duppa |

| 1887 | Discovery of the Reformatsky reaction. byjus.comnumberanalytics.com | Sergey Reformatsky |

| 1977 | Development of the Negishi cross-coupling reaction. organic-chemistry.org | Ei-ichi Negishi |

Significance of Organozinc Reagents as Carbon-Carbon Bond Forming Tools

Organozinc reagents are highly valued in organic synthesis primarily for their role in forming new carbon-carbon (C-C) bonds. rsc.org This capability is central to the assembly of the carbon skeletons of complex molecules. Their significance stems from a combination of moderate reactivity and high functional group tolerance, which allows for their use in intricate synthetic routes where more reactive organometallics might fail. slideshare.netsigmaaldrich.com

Key reactions that highlight the importance of organozinc reagents include:

The Reformatsky Reaction: This classic reaction generates a zinc enolate from an α-halo ester and zinc metal, which then adds to aldehydes or ketones to form β-hydroxy esters. byjus.comwikipedia.org The mild conditions and tolerance of other functional groups make it a powerful tool. byjus.com

The Negishi Coupling: A cornerstone of modern organic synthesis, this palladium- or nickel-catalyzed cross-coupling reaction joins an organozinc compound with an organic halide or triflate. wikipedia.orgwikipedia.org Its versatility is remarkable, as it can form bonds between sp, sp2, and sp3 hybridized carbon atoms, including benzylic centers. organic-chemistry.orgwikipedia.org

The Simmons-Smith Reaction: This reaction uses a diiodomethane (B129776) and zinc-copper couple to generate a carbenoid species that converts alkenes into cyclopropanes stereospecifically. slideshare.netchemistry.coach

Addition to Carbonyls: While less reactive than Grignard or organolithium reagents, diorganozincs can add to carbonyl compounds, often with high enantioselectivity when guided by a chiral catalyst. libretexts.org The presence of Lewis acids like magnesium chloride can enhance their reactivity. organic-chemistry.org

The functional group compatibility of organozinc reagents is a major advantage. Unlike the highly reactive Grignard and organolithium reagents, organozinc compounds can be prepared from and used with substrates containing sensitive groups like esters, nitriles, and ketones. sigmaaldrich.com This chemoselectivity minimizes the need for protecting groups, leading to more efficient and streamlined syntheses.

Overview of Research Directions for Fluorinated Benzylic Organozinc Species

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, often enhancing metabolic stability and binding affinity. innospk.com Consequently, the development of methods to create fluorinated building blocks is a major focus in medicinal and materials chemistry. Fluorinated benzylic organozinc reagents, such as (4-fluorobenzyl)zinc(II) bromide, are valuable intermediates in this pursuit. oup.com

Research in this area focuses on several key aspects:

Stable and Efficient Preparation: A significant challenge with some fluorinated organometallic reagents, like their lithium and Grignard counterparts, is limited thermal stability. oup.com Research has demonstrated that fluorinated organozinc reagents exhibit superior stability, making them more practical for synthesis. oup.com Methods for their preparation often involve the direct insertion of activated zinc (e.g., Rieke zinc) into the corresponding fluorinated benzyl (B1604629) halide. sigmaaldrich.com

Cross-Coupling Reactions: A primary application for these reagents is in palladium- or nickel-catalyzed cross-coupling reactions, such as the Negishi coupling. wikipedia.orgacs.org For example, this compound can be coupled with various aryl or vinyl halides to synthesize complex diarylmethanes and other structures containing the 4-fluorobenzyl moiety. nih.gov Research aims to expand the scope and efficiency of these couplings.

Applications in Synthesis: Researchers are actively applying these reagents to the synthesis of specific, high-value targets. This includes the preparation of novel pharmaceuticals, agrochemicals, and advanced materials where the unique properties of the fluorobenzyl group are desired. innospk.com Recent studies have shown the utility of zinc-mediated couplings for creating diarylmethanes, a subunit present in many biologically active molecules. nih.gov

The study of fluorinated benzylic organozinc species like this compound continues to be a vibrant field, driven by the constant demand for new and improved methods to construct complex, fluorinated molecules. oup.comresearchgate.net

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H6BrFZn |

|---|---|

Molecular Weight |

254.4 g/mol |

IUPAC Name |

zinc;1-fluoro-4-methanidylbenzene;bromide |

InChI |

InChI=1S/C7H6F.BrH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |

InChI Key |

ITHMAZGQCBSQFB-UHFFFAOYSA-M |

Canonical SMILES |

[CH2-]C1=CC=C(C=C1)F.[Zn+2].[Br-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Fluorobenzyl Zinc Ii Bromide

Direct Oxidative Insertion of Zinc into Carbon-Bromine Bonds

The most direct route to (4-fluorobenzyl)zinc(II) bromide involves the oxidative addition of zinc metal into the carbon-bromine bond of 4-fluorobenzyl bromide. wikipedia.orgriekemetals.com This reaction, while straightforward in concept, requires the activation of zinc metal to overcome its natural passivity, which is often due to a thin layer of zinc oxide on its surface. nih.gov

To facilitate the oxidative insertion, commercially available zinc dust or powder must be activated. Several methods have been developed to generate highly reactive zinc surfaces.

Rieke® Zinc : A highly reactive form of zinc, known as Rieke® Zinc, is prepared by the reduction of a zinc salt, typically zinc chloride (ZnCl₂), with an alkali metal like lithium in the presence of an electron carrier such as naphthalene. riekemetals.comresearchgate.net This process yields a finely divided, black powder of highly porous, activated zinc with a high surface area. riekemetals.comresearchgate.net Rieke Zinc readily undergoes oxidative addition with a variety of organic halides, including benzylic bromides, under mild conditions. riekemetals.comresearchgate.net This high reactivity allows for the synthesis of organozinc reagents that can tolerate sensitive functional groups like esters and nitriles. riekemetals.comsigmaaldrich.com

Chemical Activation : More common and convenient methods involve treating commercial zinc dust with chemical activators directly within the reaction vessel. Common activators include 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride (TMSCl). wikipedia.orgnih.gov These reagents work by cleaning the zinc surface, with TMSCl being particularly effective at removing the passivating oxide layer. nih.govnih.gov

Lithium Chloride (LiCl) Activation : A significant advancement, particularly for the synthesis of functionalized organozincs, is the use of lithium chloride as an additive. wikipedia.orgorganic-chemistry.org The presence of a stoichiometric amount of LiCl in a solvent like tetrahydrofuran (B95107) (THF) dramatically accelerates the insertion of zinc dust into alkyl and aryl bromides, often allowing reactions to proceed at room temperature. organic-chemistry.orgbeilstein-journals.org This method is highly effective and avoids the need to prepare Rieke zinc separately. organic-chemistry.org

Table 1: Activation Strategies for Zinc Metal in Direct Oxidative Insertion

| Activation Method | Description | Key Features & Considerations |

|---|---|---|

| Rieke Zinc | Prepared by reducing ZnCl₂ with lithium naphthalenide. riekemetals.comresearchgate.net | Extremely high reactivity, allows for insertion into less reactive halides under mild conditions. riekemetals.comresearchgate.net Preparation can be unreliable and batch-to-batch variations may occur. researchgate.net |

| Chemical Activators | Involves pre-treating zinc dust with reagents like 1,2-dibromoethane or TMSCl. nih.govbeilstein-journals.org | Convenient one-pot procedure. TMSCl effectively removes the ZnO layer. nih.gov |

| LiCl Additive | Zinc dust is used in the presence of a stoichiometric amount of LiCl in THF. organic-chemistry.org | Highly efficient for benzylic and other organic bromides. organic-chemistry.orgbeilstein-journals.org Avoids the need for separate activator preparation and works at moderate temperatures. organic-chemistry.org |

The mechanism of direct zinc insertion into organic halides is a heterogeneous process occurring on the surface of the metal. Modern studies using advanced techniques like fluorescence microscopy have revealed that the formation of the soluble organozinc reagent is a two-step process. nih.gov

Oxidative Addition : The initial step is the oxidative addition of the organic halide onto the zinc surface, forming a surface-bound organozinc intermediate (R-Zn-X). nih.gov

Solubilization : The second step involves the solubilization of this intermediate from the metal surface into the reaction solvent, which regenerates an active site on the zinc surface for further reaction. nih.gov

For benzylic halides like 4-fluorobenzyl bromide, the C-Br bond is activated towards insertion due to the stability of the potential benzylic radical intermediate that can be formed through a single electron transfer (SET) from the zinc surface. This makes benzylic bromides particularly reactive substrates for this transformation. researchgate.net

The choice of solvent and the use of additives are critical for achieving high efficiency in the formation of this compound.

Solvents : Tetrahydrofuran (THF) is the most commonly employed solvent for these reactions, especially when using LiCl as an additive. organic-chemistry.orgbeilstein-journals.org Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), can also be used and have been shown to accelerate the initial oxidative addition step. nih.govnih.govnih.gov However, these high-boiling solvents can present challenges in product purification and may have limited compatibility with certain functional groups. nih.gov

Additives : Lithium chloride is the most impactful additive for reactions using standard zinc dust. Its primary role is to accelerate the solubilization step. nih.gov By forming a soluble ate-complex with the newly formed this compound, LiCl efficiently removes the product from the metal surface, thereby preventing passivation and maintaining a high reaction rate. wikipedia.orgnih.govorganic-chemistry.org

Table 2: Influence of Solvents and Additives on Metalation Efficiency

| Solvent/Additive | Role in Reaction | Impact on Efficiency |

|---|---|---|

| Tetrahydrofuran (THF) | Standard reaction solvent. | Provides good solubility for reactants and the final organozinc-LiCl complex. organic-chemistry.org |

| DMSO/DMF | Polar aprotic co-solvent. | Accelerates the oxidative addition step on the zinc surface. nih.govnih.gov |

| Lithium Chloride (LiCl) | Activating additive. | Accelerates the solubilization of the organozinc species from the metal surface, leading to high yields and faster reactions. nih.govorganic-chemistry.org |

Transmetallation Approaches to this compound

An alternative and highly versatile route to organozinc compounds is through transmetallation, where a more reactive organometallic precursor is treated with a zinc salt. uni-muenchen.de The driving force for this reaction is the formation of the more stable and less reactive carbon-zinc bond compared to the carbon-lithium or carbon-magnesium bond. uni-muenchen.de

Zinc-halogen exchange involves the reaction of an organic halide with a pre-formed organozinc reagent. While a viable method for creating some organozinc species, this approach is less commonly used for the synthesis of benzylic zinc halides like this compound compared to direct insertion or other transmetallation methods. uni-muenchen.de

A widely used transmetallation strategy involves the preparation of an organolithium or organomagnesium (Grignard) reagent, which is then quenched with a zinc halide salt, such as anhydrous zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂). uni-muenchen.deresearchgate.net

The synthesis proceeds in two steps:

Formation of the Precursor : (4-fluorobenzyl)magnesium bromide (a Grignard reagent) is prepared by reacting 4-fluorobenzyl bromide with magnesium metal in an ether solvent like THF or diethyl ether. eolss.net Alternatively, an organolithium precursor can be formed, though this is more common for aryl or vinyl systems via metal-halogen exchange or deprotonation. eolss.net

Transmetallation : The resulting Grignard or organolithium reagent is then added to a solution of ZnBr₂ in THF, often at low temperatures. researchgate.netorgsyn.org The rapid exchange produces this compound in high yield.

This method is particularly useful as it is compatible with a broad range of functional groups that might not be tolerated under the conditions of direct zinc insertion without specific activators. sigmaaldrich.com It provides a reliable and high-yielding pathway to the desired organozinc reagent. researchgate.net

Advanced Synthetic Protocols for this compound

Advanced synthetic strategies for preparing this compound focus on overcoming the limitations associated with the handling of sensitive organometallic compounds. These methods offer enhanced control over reaction parameters and often lead to higher yields and purity.

Continuous flow chemistry has emerged as a powerful tool for the on-demand synthesis of organozinc halides. wikipedia.org This methodology addresses key challenges of traditional batch synthesis, such as instability, exothermicity, and water sensitivity of the reagents. wikipedia.org The preparation of this compound in a continuous flow system would typically involve passing a solution of 4-fluorobenzyl bromide through a packed-bed reactor containing metallic zinc. libretexts.org

The core of this technique lies in the use of a column packed with activated zinc metal. libretexts.org A solution of the organic halide, in this case, 4-fluorobenzyl bromide, is continuously pumped through this column. acs.org The temperature of the column can be precisely controlled, which is a significant advantage in managing the exothermic nature of the reaction. acs.org This setup allows for excellent yields of the organozinc halide, which can then be used immediately in subsequent reactions, such as Negishi cross-couplings. libretexts.org

Research has demonstrated that full conversion of the starting halide can be achieved in a single pass through the reactor, with organozinc yields reported to be in the range of 82–92%. acs.org This high efficiency is a hallmark of continuous flow systems. Furthermore, these systems are scalable, with the potential to move from laboratory-scale to pilot-plant production. acs.org A laboratory-scale setup can prepare significant quantities of the reagent solution in a relatively short time, for instance, 50 mL in about 1 hour and 40 minutes, with the capacity to produce up to 250-300 mL with the same column. wikipedia.org

Table 1: Illustrative Parameters for Continuous Flow Synthesis of Organozinc Halides

| Parameter | Value/Range | Description |

|---|---|---|

| Reactor Type | Packed-bed column | Contains activated metallic zinc. |

| Starting Material | Solution of organic halide | e.g., 4-fluorobenzyl bromide in a suitable solvent. |

| Zinc State | Activated metallic zinc turnings or powder | Activation is crucial for reactivity. |

| Residence Time | Typically minutes | The time the reactant solution is in contact with the zinc bed. |

| Temperature | 25-60 °C | Controlled to manage exothermicity. |

| Yield | 82-92% | High conversion in a single pass. acs.org |

| Throughput | Up to 3-5 L/h (pilot scale) | Demonstrates scalability. acs.org |

Green chemistry principles are increasingly being applied to the synthesis of organometallic reagents to reduce environmental impact. google.com For organozinc compounds, a key development is the ability to perform reactions in aqueous media, a significant departure from the strictly anhydrous conditions traditionally required for organometallic synthesis. libretexts.orgyoutube.com

The Barbier reaction serves as a prime example of a green approach to utilizing organozinc reagents. wikipedia.org This one-pot process generates the organozinc species in the presence of the carbonyl substrate. wikipedia.org A significant advantage of the Barbier reaction is that it can often be conducted in water, which is a benign solvent. libretexts.org This is possible because organozinc reagents are less water-sensitive compared to their Grignard or organolithium counterparts. wikipedia.orglibretexts.org

In the context of preparing a molecule that would conceptually start from this compound, an "on water" Barbier-type reaction would involve reacting 4-fluorobenzyl bromide with a carbonyl compound and zinc powder in an aqueous solution. libretexts.orgyoutube.com This approach eliminates the need for volatile and often toxic organic solvents, aligning with the goals of green chemistry. youtube.com The use of a saturated aqueous ammonium (B1175870) chloride solution is a common medium for such reactions. youtube.com

Solution State Behavior and Structural Elucidation of 4 Fluorobenzyl Zinc Ii Bromide

Schlenk Equilibrium and Its Relevance to Benzylic Organozinc Halides

The Schlenk equilibrium is a fundamental concept in organometallic chemistry, describing the disproportionation of organometallic halides in solution. For a benzylic organozinc bromide like (4-fluorobenzyl)zinc(II) bromide (ArCH₂ZnBr), the equilibrium can be represented as:

2 ArCH₂ZnBr ⇌ (ArCH₂)₂Zn + ZnBr₂

This equilibrium between the organozinc halide (a heteroleptic species) and the corresponding diorganozinc compound and zinc dihalide (homoleptic species) is dynamic and its position is crucial as the diorganozinc species is generally more reactive in many chemical transformations. d-nb.info

The position of the Schlenk equilibrium is significantly influenced by several factors:

Solvent: The coordinating ability of the solvent plays a pivotal role. In strongly coordinating solvents like tetrahydrofuran (B95107) (THF), the equilibrium for many organozinc halides tends to favor the organozinc halide species (RZnX). wikipedia.orgresearchgate.net This is because the solvent molecules stabilize the zinc center. In contrast, the addition of a solvent like dioxane, which can precipitate the magnesium halide in Grignard reagents, can drive the equilibrium to the right. wikipedia.org For benzylic zinc reagents, THF is a common solvent, and it is expected to solvate the zinc species, influencing the equilibrium position.

Temperature: The effect of temperature on the Schlenk equilibrium is compound-specific and depends on the thermodynamics of the system. For some Grignard reagents, the equilibrium has been shown to be temperature-dependent. wikipedia.org While specific thermodynamic data for this compound is not readily available, it is reasonable to assume that temperature variations will shift the equilibrium to some extent.

Electronic Effects: The electronic nature of the organic substituent (R group) has a pronounced effect. Electron-withdrawing groups on the aryl ring of a benzylic zinc halide are expected to influence the Lewis acidity of the zinc center and the stability of the carbanionic carbon. The para-fluoro substituent in this compound is weakly electron-withdrawing through its inductive effect, which could influence the position of the Schlenk equilibrium compared to the unsubstituted benzylzinc bromide. This effect might slightly favor the formation of the diorganozinc species, although specific equilibrium constants are not reported in the literature. Studies on functionalized benzylic zinc chlorides have shown that electron-rich benzylic chlorides are readily converted to the corresponding organozinc compounds. uni-muenchen.de

Table 1: Expected Influence of Substituents on the Schlenk Equilibrium of Benzylic Zinc Halides in THF

| Substituent at para-position | Electronic Effect | Expected Shift of Equilibrium (relative to H) |

| -OCH₃ | Electron-donating | Towards RZnX |

| -CH₃ | Electron-donating | Towards RZnX |

| -H | Neutral | Reference |

| -F | Weakly electron-withdrawing | Slightly towards R₂Zn + ZnX₂ |

| -CF₃ | Strongly electron-withdrawing | Towards R₂Zn + ZnX₂ |

This table is illustrative and based on general principles of electronic effects on similar equilibria, as specific experimental data for the equilibrium constants of substituted benzylzinc bromides is scarce.

The addition of inorganic salts, particularly lithium chloride (LiCl), has a dramatic effect on the solution behavior of organozinc halides. LiCl is known to break down organozinc aggregates and form mixed organozinc species, which are often more soluble and reactive. uni-muenchen.de The formation of higher-order zincate species of the type RZnX₂⁻ Li⁺ can shift the Schlenk equilibrium. For benzylic zinc chlorides, the presence of LiCl has been shown to be crucial for the efficient preparation of these reagents, preventing homo-coupling and increasing their stability and reactivity. uni-muenchen.de It is highly probable that LiCl would have a similar beneficial effect on the solution behavior of this compound, leading to more defined and reactive species in solution.

Solvation and Aggregation Phenomena in Solution

In solution, organozinc halides are not simple monomeric species. They tend to form aggregates and are extensively solvated by the solvent molecules.

Organozinc halides can exist as a complex mixture of monomers, dimers, and higher oligomers. wikipedia.org The nature and extent of aggregation depend on the concentration, solvent, and the organic substituent. For Grignard reagents, which are analogous to organozinc halides, dimeric structures with bridging halide atoms are common in ethereal solutions. wikipedia.org It is plausible that this compound in a solvent like THF would also exist in equilibrium between monomeric and dimeric or oligomeric forms. The presence of the fluorine atom is not expected to fundamentally change this aggregation behavior, although it might subtly influence the association constants due to its electronic and steric effects.

The zinc atom in organozinc halides is a Lewis acid and readily coordinates with solvent molecules that have lone pairs of electrons, such as ethers (e.g., THF). The coordination of solvent molecules is crucial for the solubility and stability of the organozinc reagent. researchgate.net In THF, the zinc center in species like this compound is expected to be coordinated by one or more THF molecules, leading to a tetrahedral or other coordination geometries. Computational studies on Grignard reagents have shown that the solvent plays a dynamic role in the Schlenk equilibrium, with the number of coordinating solvent molecules influencing the reaction pathway. researchgate.net

Spectroscopic Techniques for In Situ Monitoring and Structural Analysis

The elucidation of the complex solution-state behavior of organozinc halides relies heavily on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the structure and dynamics of organozinc reagents in solution.

¹H and ¹³C NMR: These techniques can provide information about the different chemical environments of the protons and carbons in the various species present at equilibrium (RZnX, R₂Zn). However, due to rapid exchange between these species on the NMR timescale, often only averaged signals are observed.

¹⁹F NMR: For this compound, ¹⁹F NMR would be a particularly valuable tool. The chemical shift of the fluorine atom is sensitive to its electronic environment, and it could potentially be used to distinguish between the different zinc species in solution, provided the exchange rate is slow enough.

DOSY (Diffusion-Ordered Spectroscopy): This NMR technique can be used to separate the signals of species with different diffusion coefficients, which correlate with their size. It could potentially distinguish between monomeric, dimeric, and oligomeric forms of this compound.

Table 2: Illustrative ¹H NMR Chemical Shifts for Benzylic Protons in Different Zinc Species

| Species | Typical ¹H NMR Shift of CH₂ (ppm) |

| 4-Fluorobenzyl bromide (starting material) | ~4.5 |

| This compound (RZnBr) | Expected to be upfield of starting material |

| Bis(4-fluorobenzyl)zinc (R₂Zn) | Expected to be further upfield |

This table is for illustrative purposes as specific experimental data for this compound is not available. The shifts are general expectations based on the increased shielding of the benzylic protons upon formation of the organometallic bond.

Other spectroscopic techniques such as Infrared (IR) and Raman spectroscopy can provide information about the C-Zn bond and the coordination of solvent molecules. X-ray crystallography of solid-state samples can provide definitive structural information, but this may not always reflect the dynamic nature of the species in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for probing the structure and dynamics of organometallic compounds in solution. For this compound, NMR studies provide critical insights into the electronic environment of the molecule, the dynamic exchange processes it undergoes, and its degree of aggregation.

¹H and ¹³C NMR Chemical Shift Analysis

The benzylic protons (CH₂) directly attached to the zinc atom are anticipated to appear as a singlet in the ¹H NMR spectrum. The chemical shift of these protons is sensitive to the electron-withdrawing nature of the zinc-bromide moiety. For the unsubstituted benzylzinc bromide, these protons typically resonate in a specific region of the spectrum. The presence of a fluorine atom at the para position of the aromatic ring is expected to induce a slight downfield shift for the aromatic protons due to its inductive electron-withdrawing effect, and a more complex splitting pattern due to ¹H-¹⁹F coupling.

In the ¹³C NMR spectrum, the benzylic carbon (CH₂) signal would be a key diagnostic peak. Its chemical shift provides direct information about the carbon-zinc bond. The aromatic carbons will exhibit shifts influenced by the fluorine substituent, with the carbon directly bonded to fluorine (C-F) showing a characteristic large coupling constant (¹JC-F). The other aromatic carbons will also experience smaller C-F couplings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Coupling Constants |

| Benzylic CH₂ | ~2.0 - 2.5 | ~30 - 40 | |

| Aromatic CH (ortho to CH₂ZnBr) | ~7.0 - 7.2 | ~130 - 135 | ³JH-F |

| Aromatic CH (meta to CH₂ZnBr) | ~6.9 - 7.1 | ~115 - 120 | ²JH-F |

| Aromatic C (ipso to CH₂ZnBr) | ~140 - 145 | ||

| Aromatic C (para to CH₂ZnBr, C-F) | ~160 - 165 | ¹JC-F |

Note: These are estimated values based on data for analogous compounds and are subject to solvent effects and the dynamic equilibria present in solution.

Dynamic NMR Studies of Exchange Processes

Organozinc halides such as this compound are not static species in solution. They are involved in a dynamic equilibrium known as the Schlenk equilibrium. wikipedia.orgfiveable.me This equilibrium involves the disproportionation of the organozinc halide (RZnX) into a dialkylzinc species (R₂Zn) and a zinc halide (ZnX₂).

2 (4-F-C₆H₄CH₂)ZnBr ⇌ (4-F-C₆H₄CH₂)₂Zn + ZnBr₂

This equilibrium is influenced by several factors, including the solvent, concentration, and temperature. wikipedia.org Dynamic NMR (DNMR) spectroscopy is a powerful tool to study the kinetics of this exchange process. At low temperatures, the exchange may be slow on the NMR timescale, allowing for the observation of distinct signals for the different species in equilibrium. As the temperature is increased, the rate of exchange increases, leading to broadening of the NMR signals and eventually coalescence into a single, time-averaged signal.

By analyzing the lineshape of the NMR signals at different temperatures, it is possible to determine the thermodynamic and kinetic parameters of the Schlenk equilibrium, providing valuable information about the relative stability of the species and the energy barriers for their interconversion. nih.gov For this compound, the fluorine atom can also serve as a sensitive NMR probe (¹⁹F NMR) to monitor these exchange processes.

Diffusion-Ordered Spectroscopy (DOSY) for Determining Nuclearity

The Schlenk equilibrium can lead to the formation of various aggregated species in solution. wikipedia.orglibretexts.org Diffusion-Ordered Spectroscopy (DOSY) is a non-invasive NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. nih.govsemanticscholar.org This makes DOSY an ideal method for determining the nuclearity (i.e., the degree of aggregation) of this compound in solution.

In a DOSY experiment, a series of NMR spectra are acquired with varying magnetic field gradient strengths. The signal intensity of each species attenuates at a rate proportional to its diffusion coefficient. The resulting two-dimensional plot displays the conventional NMR spectrum along one axis and the calculated diffusion coefficients along the other.

By comparing the diffusion coefficient of the zinc species to that of an internal standard of known molecular weight, it is possible to estimate the size and, consequently, the aggregation state of this compound in solution. acs.orgosti.gov This can help to determine whether it exists predominantly as a monomer, dimer, or higher-order aggregate under specific solution conditions. Such information is crucial for understanding its reactivity in chemical transformations.

Infrared (IR) Spectroscopy for Reaction Monitoring and Structural Insights

Infrared (IR) spectroscopy is a valuable tool for monitoring the formation of this compound and for gaining structural insights. The C-Zn stretching vibration, although typically weak and appearing in the far-IR region, is a direct probe of the carbon-zinc bond. More readily observable are the characteristic vibrations of the 4-fluorobenzyl group.

The formation of the organozinc compound from its precursor, 4-fluorobenzyl bromide, can be monitored by observing the disappearance of the C-Br stretching vibration (typically in the range of 600-500 cm⁻¹) and the appearance of new bands associated with the C-Zn bond. orgchemboulder.com The aromatic C-H and C=C stretching vibrations, as well as the C-F stretching vibration (typically around 1250-1000 cm⁻¹), will also be present in the spectrum and can provide a fingerprint for the compound.

Table 2: Expected Key IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch (CH₂) | 3000 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-F Stretch | 1250 - 1000 | Strong |

| C-Zn Stretch | < 600 | Weak |

Computational and Theoretical Investigations of Solution Structures and Dynamics

Computational and theoretical methods, particularly density functional theory (DFT), offer a powerful means to complement experimental studies and provide a deeper understanding of the solution-state structures and dynamics of this compound.

By modeling the Schlenk equilibrium, it is possible to calculate the relative energies of the monomeric, dimeric, and other aggregated forms of the organozinc species, as well as the transition states connecting them. nih.gov These calculations can help to elucidate the most stable structures in solution and the mechanistic pathways of the exchange processes observed by dynamic NMR.

Furthermore, computational methods can be used to predict NMR chemical shifts and coupling constants. Comparing these calculated values with experimental data can aid in the assignment of complex spectra and validate the proposed solution structures. The influence of solvent molecules on the structure and stability of the organozinc species can also be explicitly modeled, providing a more realistic picture of the system in solution.

For this compound, theoretical calculations can specifically address the influence of the para-fluoro substituent on the electronic structure, the strength of the C-Zn bond, and the energetics of the Schlenk equilibrium compared to its non-fluorinated analogue. These computational insights are invaluable for rationalizing the observed spectroscopic properties and reactivity of this organozinc reagent.

Reactivity and Mechanistic Understanding of 4 Fluorobenzyl Zinc Ii Bromide

Nucleophilic Character and Chemoselectivity of the Benzylic Carbon-Zinc Bond

The carbon-zinc (C-Zn) bond in (4-fluorobenzyl)zinc(II) bromide defines its chemical personality. Organozinc reagents are known to be less nucleophilic than their organolithium or organomagnesium (Grignard) counterparts. uni-muenchen.de This moderated reactivity is a key advantage, imparting a high degree of chemoselectivity. The benzylic carbon in this compound acts as a soft nucleophile, allowing it to participate in a variety of carbon-carbon bond-forming reactions with exceptional functional group tolerance. uni-muenchen.deacs.org

Unlike harder organometallics that readily react with electrophilic functional groups such as esters, ketones, and nitriles, benzylic zinc reagents can be prepared and used in their presence without undesired side reactions. acs.orgbeilstein-journals.org This chemoselectivity allows for the synthesis of complex, polyfunctional molecules. nih.gov For instance, benzylic zinc reagents smoothly undergo nickel- or palladium-catalyzed cross-coupling reactions and copper-catalyzed acylations, demonstrating their utility as effective nucleophiles in transition metal-mediated transformations. acs.orgbeilstein-journals.orgresearchgate.netunl.edu The preparation of these reagents is often facilitated by the presence of lithium chloride (LiCl), which breaks down passivating layers on the zinc metal and forms soluble organozincate species that enhance reactivity. beilstein-journals.orgnih.govnih.gov

Impact of the Fluorine Substituent on Reactivity and Selectivity

The fluorine atom at the para-position of the benzyl (B1604629) group exerts a significant influence on the reactivity of the C-Zn bond through a combination of electronic effects.

Electronic Effects (Inductive and Resonance) of Para-Fluorine

The fluorine substituent introduces two opposing electronic influences: a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+R). vaia.comresearchgate.net

Inductive Effect (-I): As the most electronegative element, fluorine strongly pulls electron density away from the benzene (B151609) ring through the sigma bond framework. This effect is powerful and deactivates the aromatic ring toward electrophilic attack compared to unsubstituted benzene. vaia.comstackexchange.com

Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system. This donation of electron density is most pronounced at the ortho and para positions. researchgate.netacs.org

Interactive Table 1: Electronic Properties of a Para-Fluorine Substituent

| Effect | Description | Impact on Benzene Ring |

| Inductive (-I) | Withdrawal of electron density through the σ-bond due to high electronegativity. | Deactivation of the ring, making it less nucleophilic. |

| Resonance (+R) | Donation of lone-pair electron density into the π-system. | Increases electron density at ortho and para positions. |

| Net Effect | The inductive effect dominates, leading to overall deactivation. | Ring is less reactive than benzene in electrophilic substitution, but substitution is directed to the ortho/para positions. vaia.com |

Influence on C-C Bond Forming Reaction Pathways

The net electron-withdrawing character of the 4-fluorophenyl group reduces the electron density at the benzylic carbon attached to zinc. This makes this compound a weaker nucleophile compared to the unsubstituted benzylzinc bromide. This modulation of nucleophilicity directly impacts the kinetics of carbon-carbon bond-forming reactions. organic-chemistry.orgpitt.eduresearchgate.net

In Negishi cross-coupling reactions, for example, the rate of transmetallation (the transfer of the benzyl group from zinc to the palladium catalyst) can be affected. researchgate.net A less nucleophilic benzylic carbon may lead to a slower transfer to the electron-rich metal center of the catalyst. However, this can also be beneficial, potentially reducing side reactions like homocoupling. The precise outcome depends on a balance of factors, including the catalyst, ligands, and reaction conditions. beilstein-journals.org

Mechanistic Pathways in Catalytic Reactions Involving this compound

In transition metal-catalyzed cross-coupling reactions, such as the Negishi coupling, this compound participates in a well-defined catalytic cycle. The two crucial steps are oxidative addition and transmetallation. libretexts.org

Oxidative Addition Processes

The catalytic cycle is initiated by the oxidative addition of an electrophilic coupling partner (typically an aryl, vinyl, or alkyl halide, R-X) to a low-valent transition metal catalyst, most commonly a palladium(0) or nickel(0) complex. libretexts.orglibretexts.org In this step, the metal center is oxidized (e.g., from Pd(0) to Pd(II)) as it inserts into the R-X bond, forming a new organometallic intermediate, R-M(II)-X. libretexts.orglibretexts.org

It is critical to note that the organozinc reagent, this compound, does not participate in this initial oxidative addition step. Instead, it enters the catalytic cycle after this step is complete, reacting with the newly formed R-M(II)-X complex. libretexts.org The formation of the organozinc reagent itself from 4-fluorobenzyl bromide and zinc metal is also an oxidative addition, but it is a stoichiometric reaction that occurs prior to the catalytic cycle. unl.edunih.gov

Transmetallation Steps

Transmetallation is the key step where the organic moiety from the organozinc reagent is transferred to the transition metal catalyst. libretexts.org The R-Pd(II)-X intermediate formed during oxidative addition reacts with this compound. The 4-fluorobenzyl group displaces the halide (X) on the palladium center, yielding a diorganopalladium(II) complex, R-Pd(II)-R', and a zinc salt (ZnBrX).

General Transmetallation Step: Ar-Pd(II)-X + (4-F-Bn)ZnBr → Ar-Pd(II)-(Bn-4-F) + ZnXBr

This step is followed by reductive elimination, where the two organic groups (Ar and 4-F-Bn) couple to form the final product, and the Pd(0) catalyst is regenerated to continue the cycle. The electronic properties of the 4-fluorobenzyl group, as dictated by the fluorine atom, directly influence the rate and efficiency of this transmetallation process. Additives like LiCl can accelerate this step by forming more reactive "ate" complexes (e.g., Li[(4-F-Bn)ZnBrCl]), which more readily transfer the organic group to the palladium center. nih.gov

Interactive Table 2: Simplified Negishi Coupling Cycle with this compound

| Step | Reactants | Process | Products |

| 1. Oxidative Addition | Aryl Halide (Ar-X), Pd(0) Catalyst | The Pd(0) catalyst inserts into the Ar-X bond. | Ar-Pd(II)-X Complex libretexts.org |

| 2. Transmetallation | Ar-Pd(II)-X, (4-F-Bn)ZnBr | The 4-fluorobenzyl group is transferred from zinc to palladium. | Ar-Pd(II)-(Bn-4-F), ZnXBr libretexts.org |

| 3. Reductive Elimination | Ar-Pd(II)-(Bn-4-F) | The two organic groups couple and are eliminated from the palladium center. | Ar-(Bn-4-F) (Final Product), Pd(0) Catalyst (Regenerated) |

Reductive Elimination Pathways

Reductive elimination is the final, product-forming step in the catalytic cycle of Negishi cross-coupling reactions. youtube.com This step involves the formation of a new carbon-carbon bond from a diorganopalladium(II) intermediate, which for the coupling of this compound with an aryl halide (Ar-X), would be a (4-fluorobenzyl)(aryl)palladium(II) complex. This process simultaneously reduces the palladium center from Pd(II) back to its catalytically active Pd(0) state, allowing the cycle to continue.

The geometry of the palladium complex is crucial for this step to occur. It is widely accepted that the two organic groups must be cis- to one another on the palladium center for reductive elimination to proceed efficiently. The final step is thought to proceed via a three-coordinate transition state, yielding the coupled organic product, in this case, a 4-fluorobenzyl-substituted arene. youtube.com

Role of Single Electron Transfer (SET) Mechanisms

The prevailing mechanism for palladium-catalyzed Negishi cross-coupling reactions involves a two-electron pathway, encompassing concerted oxidative addition and reductive elimination steps. nih.gov For reactions involving benzylic substrates, the role of a Single Electron Transfer (SET) mechanism, which would involve radical intermediates, is generally not considered the primary pathway.

Evidence for this comes from stereochemical studies. For example, nickel-catalyzed stereospecific cross-coupling reactions of enantioenriched benzylic ethers have been shown to proceed cleanly with inversion of configuration at the benzylic center. nih.gov Such high stereospecificity is consistent with a concerted, two-electron Sₙ2-like oxidative addition and subsequent reductive elimination, rather than a process involving the formation of a planar, prochiral benzyl radical intermediate that would be expected from an SET pathway. In a study designed to test for divergent pathways, a substrate containing both a benzylic ether and an alkyl chloride was subjected to nickel-catalyzed conditions. The results indicated that the benzylic ether reacted via a two-electron, Sₙ2-like transition state, further supporting a non-radical pathway for the activation of benzylic C–O bonds. nih.gov

However, it is important to note that SET mechanisms can be operative in related cross-coupling reactions under different catalytic systems. Cobalt-catalyzed cross-couplings of benzylic zinc reagents, for instance, are proposed to involve radical intermediates. researchgate.netsemanticscholar.org Similarly, certain nickel-catalyzed reactions may proceed via radical pathways, but for the standard palladium-catalyzed Negishi coupling of a reagent like this compound, the evidence strongly points toward a two-electron, non-SET mechanism being the dominant pathway.

Applications of 4 Fluorobenzyl Zinc Ii Bromide in Advanced Organic Synthesis

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly using palladium and nickel, is the cornerstone of modern C-C bond formation. (4-Fluorobenzyl)zinc(II) bromide is an excellent nucleophilic partner in these transformations due to the well-balanced reactivity of organozinc reagents, which exhibit high functional group tolerance and are less reactive than their organolithium or Grignard counterparts, thus preventing many side reactions. researchgate.netsigmaaldrich.com

The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, is a powerful tool for constructing C(sp²)-C(sp³) and C(sp³)-C(sp³) bonds. ynu.edu.cn this compound, as a benzylic organozinc reagent, readily participates in these reactions.

The coupling of this compound with aryl and heteroaryl halides is a direct and efficient method for the synthesis of 4-fluorinated diarylmethanes. These structural motifs are prevalent in numerous biologically active molecules. The reaction involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the diarylmethane product and regenerate the catalyst.

The reaction is broadly applicable to a wide range of aryl and heteroaryl halides, including bromides, iodides, and activated chlorides. organic-chemistry.orgnih.gov The functional group tolerance of the Negishi coupling allows for the presence of esters, nitriles, and other sensitive groups on either coupling partner. organic-chemistry.orgnih.gov For instance, the coupling of this compound with a substituted aryl bromide like 2-bromobenzonitrile (B47965) would proceed under standard Negishi conditions to afford the corresponding fluorinated diarylmethane. nih.gov

Table 1: Illustrative Negishi Coupling of Benzylzinc Reagents with Aryl/Heteroaryl Halides This table presents generalized examples based on known Negishi reactions of similar substrates.

| Benzylzinc Reagent | Coupling Partner | Catalyst System | Product Type | Ref |

| This compound | 4-Bromoanisole | Pd(OAc)₂ / CPhos | 4-Fluoro-4'-methoxydiphenylmethane | organic-chemistry.orgnih.gov |

| This compound | 3-Bromopyridine | Pd₂(dba)₃ / SPhos | 3-((4-Fluorobenzyl)pyridine) | nih.gov |

| This compound | 2-Chloroquinoline | NiCl₂(dppe) | 2-((4-Fluorobenzyl)quinoline) | researchgate.net |

The formation of a C(sp³)–C(sp³) bond via the cross-coupling of a benzylic organozinc reagent with an alkyl halide is a more challenging transformation. The primary difficulty lies in the propensity for side reactions, such as β-hydride elimination in the alkyl halide partner. However, significant progress has been made in the development of catalyst systems that can effectively promote the desired cross-coupling.

A high-yielding cross-coupling of unactivated alkyl bromides with alkylzinc halides has been achieved using a palladium catalyst supported by a bulky N-heterocyclic carbene (NHC) ligand. nih.gov This methodology, which operates at room temperature, has been shown to be effective for a range of alkyl bromides and alkylzinc reagents, including those with functional groups. nih.gov While direct examples featuring this compound are not extensively documented, the principles of this method are applicable. The use of a bulky NHC ligand is crucial as it appears to create a steric environment around the metal center that favors reductive elimination over undesired side pathways. nih.gov Notably, β-substituted alkyl bromides can successfully participate in these couplings, and the reaction shows selectivity for alkyl bromides over chlorides. nih.gov This suggests that this compound could be coupled with a variety of primary and secondary alkyl bromides to synthesize substituted 1-aryl-2-alkylethanes.

The choice of ligand is paramount to the success of the Negishi coupling, dictating the reaction's efficiency, selectivity, and substrate scope. For the coupling of sp³-hybridized organozinc reagents like this compound, the key challenge is to accelerate the rate of reductive elimination from the Pd(II) intermediate relative to competing pathways like β-hydride elimination. nih.gov

Research has shown that bulky and electron-rich biaryldialkylphosphine ligands are highly effective for this purpose. organic-chemistry.orgnih.gov Ligands such as CPhos, SPhos, and RuPhos have demonstrated superior performance in the coupling of secondary alkylzinc halides with aryl halides. organic-chemistry.orgnih.gov CPhos, in particular, has been identified as a highly effective ligand that suppresses the formation of undesired byproducts. organic-chemistry.orgnih.gov The use of N-heterocyclic carbene (NHC) ligands has also emerged as a powerful strategy, especially for challenging C(sp³)–C(sp³) couplings, due to the strong bond they form with the palladium center. nih.govacs.org

Table 2: Catalyst Systems for Negishi Coupling of sp³ Organozinc Reagents

| Catalyst | Ligand | Key Features & Applications | Ref |

| Pd(OAc)₂ | CPhos | Excellent for coupling secondary alkylzinc halides with aryl/heteroaryl bromides and chlorides. Suppresses β-hydride elimination. | organic-chemistry.orgnih.govmit.edu |

| Pd(OAc)₂ | SPhos | Effective for coupling secondary alkylzinc halides, though may give moderate results with some ortho-substituted substrates. | nih.gov |

| Pd₂(dba)₃ | IPr·HCl (NHC) | Enables room-temperature C(sp³)–C(sp³) coupling of unactivated alkyl bromides with alkylzinc reagents. | nih.gov |

| Pd-PEPPSI-IPent | (NHC) | Highly active catalyst for coupling secondary alkylzinc reagents with a wide range of aryl/heteroaryl halides. | rsc.org |

The development of enantioselective Negishi couplings provides access to chiral molecules, which are of paramount importance in medicinal chemistry. A significant breakthrough in this area is the nickel-catalyzed asymmetric cross-coupling of racemic secondary benzylic halides with organozinc reagents. researchgate.netnih.govnih.gov This represents a stereoconvergent process where both enantiomers of the racemic starting material are converted into a single enantiomer of the product. nih.gov

In this strategy, a chiral nickel catalyst, often employing ligands like bidentate isoquinoline-oxazoline or pybox derivatives, is used to couple a racemic secondary benzylic bromide with an achiral organozinc reagent. nih.govmit.edunih.gov While the chirality is introduced from the electrophile side in these examples, the methodology is highly relevant as it allows for the synthesis of enantioenriched products that would be structurally analogous to those derived from a chiral version of this compound. For instance, coupling cyclopentylzinc bromide with racemic 1-(4-fluorophenyl)-1-bromoethane using a chiral nickel/isoquinoline-oxazoline catalyst system would yield the corresponding chiral product with high enantiomeric excess. nih.gov This dynamic kinetic asymmetric transformation highlights the advanced state of catalytic methods available for generating valuable, enantioenriched diarylalkane structures. researchgate.net

While palladium and nickel are the most common catalysts for Negishi reactions, there is growing interest in using more earth-abundant and less toxic metals like copper. mit.edu Copper(I) iodide has been shown to be an effective catalyst for the cross-coupling of organozinc reagents, including alkyl-, aryl-, and alkynylzinc species, with various halides under ligand-free conditions. nih.govnih.gov

This compound can be utilized in copper-catalyzed or copper-promoted cross-coupling reactions. These reactions often proceed under mild conditions and exhibit broad functional group tolerance. For example, copper can catalyze the coupling of benzyl (B1604629) bromides with terminal alkynes. rsc.org In a Negishi-type reaction, a copper(I) catalyst can facilitate the coupling of an organozinc reagent with an aryl iodide. nih.gov The mechanism is thought to involve transmetalation from zinc to copper, forming a copper-benzylic species which then reacts with the electrophile. This approach offers a cost-effective and sustainable alternative for the synthesis of molecules incorporating the 4-fluorobenzyl moiety. Furthermore, copper catalysis has been successfully applied to the coupling of alkylzinc reagents with α-chloro ketones and heteroaryl iodides, demonstrating its versatility. mit.edu

Nickel-, Iron-, and Cobalt-Catalyzed Cross-Coupling Reactions

The carbon-zinc bond in this compound is well-suited for transmetalation to transition metal catalysts, enabling a range of cross-coupling reactions to form new carbon-carbon bonds. Earth-abundant metals like nickel, iron, and cobalt have emerged as powerful catalysts for these transformations. princeton.edu

Cobalt-Catalyzed Reactions: Cobalt catalysis has been successfully employed for the asymmetric cross-coupling of fluorinated secondary benzyl bromides with aryl zincates, which are formed from lithium aryl boronates and zinc bromide (ZnBr2). nih.gov This methodology allows for the enantioselective synthesis of fluorinated derivatives of biologically active compounds under mild conditions. nih.gov The reactions demonstrate high functional group tolerance, proceeding efficiently in the presence of fluoride, chloride, bromide, cyano, and ester moieties. nih.gov A proposed catalytic cycle involves a cobalt(II) species that facilitates the coupling, highlighting the potential of cobalt to mediate challenging bond formations. rsc.org

Nickel-Catalyzed Reactions: Nickel catalysts are highly effective for coupling organozinc reagents with various electrophiles. While direct studies on this compound are specific, the reactivity of analogous benzylic zinc chlorides is well-documented. acs.org These reagents undergo efficient Negishi-type cross-coupling with aryl iodides and acyl chlorides in the presence of palladium catalysts, and similar reactivity is expected with nickel catalysts. acs.org Nickel-catalyzed systems are particularly noted for their ability to couple benzylic bromides with alkynylalanes, affording products in excellent yields at room temperature. rsc.org Furthermore, nickel catalysis offers unique chemoselectivity, enabling the activation of strong C–F bonds, which could be relevant in subsequent transformations of the fluorinated aromatic ring. beilstein-journals.orgnih.gov

Iron-Catalyzed Reactions: Iron, as a non-toxic and inexpensive metal, provides a sustainable alternative for cross-coupling reactions. nih.gov Iron-catalyzed cross-electrophile coupling has been developed to connect alkyl or benzyl halides with other electrophiles, such as aryl halides. thieme-connect.de These reactions often proceed via radical intermediates. thieme-connect.denih.gov For instance, iron can catalyze the difunctionalization of vinyl cyclopropanes with alkyl bromides and aryl Grignard reagents. nih.gov The chemoselectivity of iron catalysts is a key advantage; they often preferentially activate benzylic halides over aryl halides, allowing for sequential and controlled bond formations in multifunctional molecules. thieme-connect.de

Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions

| Catalyst | Coupling Partner Example | Key Features |

|---|---|---|

| Cobalt | Aryl zincates | Asymmetric synthesis, mild conditions, high functional group tolerance. nih.gov |

| Nickel | Alkynylalanes, Aryl halides | Efficient C(sp)-C(sp3) coupling, potential for C-F activation. rsc.orgbeilstein-journals.org |

| Iron | Aryl Grignards, Aryl halides | Sustainable, excellent chemoselectivity for benzylic halides. nih.govthieme-connect.de |

Nucleophilic Addition Reactions

The nucleophilic character of the benzylic carbon in this compound allows it to add to polarized unsaturated bonds, most notably the carbon-oxygen double bond of carbonyl compounds and the carbon-nitrogen double bond of imines.

Organozinc reagents, much like Grignard reagents, readily add to the electrophilic carbon of aldehydes and ketones. libretexts.orgyoutube.com This nucleophilic addition proceeds through a tetrahedral alkoxide intermediate, which upon protonation during workup, yields a secondary or tertiary alcohol, respectively. libretexts.org The reaction is generally irreversible when using potent nucleophiles like organozinc compounds. masterorganicchemistry.com

In addition to direct 1,2-addition, benzylic zinc reagents can participate in copper-catalyzed 1,4-conjugate additions to α,β-unsaturated carbonyl compounds. acs.orglibretexts.org For example, a related benzylic zinc chloride has been shown to add to cyclohexenone in the presence of a copper cyanide catalyst, demonstrating the versatility of these reagents in forming C-C bonds at different positions within a carbonyl-containing molecule. acs.org

Table 2: Expected Products from Nucleophilic Addition to Carbonyls

| Carbonyl Compound | Reaction Type | Product Class |

|---|---|---|

| Formaldehyde | 1,2-Addition | Primary Alcohol |

| Other Aldehydes | 1,2-Addition | Secondary Alcohol |

| Ketones | 1,2-Addition | Tertiary Alcohol |

| α,β-Unsaturated Ketones | 1,4-Addition (Cu-cat.) | Ketone (alkylated at β-position) acs.orglibretexts.org |

The Mannich reaction is a fundamental transformation that involves the aminoalkylation of a carbon nucleophile. In its modern variations, a pre-formed imine or an in-situ generated iminium ion acts as the electrophile. nih.govnih.gov this compound can serve as an effective carbon nucleophile in this context, adding to the electrophilic imine carbon to generate a β-aminocarbonyl compound or its derivatives after workup. youtube.com

The reaction is often catalyzed by acid to activate the imine. youtube.com Research has also shown that cobalt complexes can catalyze three-component reactions involving arylzinc species, imines, and Michael acceptors, suggesting that transition metal catalysis can be effectively applied to mediate Mannich-type transformations with organozinc reagents. thieme-connect.de This approach provides a direct route to complex amine-containing structures.

Chemoselective Transformations in the Presence of Sensitive Functional Groups

A significant advantage of this compound is its compatibility with a wide array of functional groups, which allows for its use in the later stages of a synthesis without the need for extensive protecting group strategies. The moderate reactivity of organozinc reagents, compared to more reactive organolithium or Grignard reagents, is key to this chemoselectivity.

The preparation of benzylic zinc reagents itself can be achieved from benzylic chlorides in the presence of ester and nitrile functionalities. acs.org This tolerance carries through to subsequent reactions. For instance, cobalt-catalyzed cross-coupling reactions using related fluorinated benzyl bromides and organozinc species proceed without affecting sensitive groups such as esters, nitriles, and even other carbon-halogen bonds (Cl, Br). nih.gov Similarly, iron-catalyzed couplings display high chemoselectivity, preferentially reacting with benzylic halides over aryl halides. thieme-connect.de This allows for the selective functionalization of one site in a molecule containing multiple electrophilic centers.

Utility in the Synthesis of Complex Molecular Architectures

The reliable and selective reactions of this compound make it a powerful tool for constructing complex molecules, including natural products and pharmaceutical agents.

A compelling demonstration is the synthesis of papaverine, an opium alkaloid. A key step in a reported synthesis involves the palladium-catalyzed Negishi cross-coupling of a functionalized benzylic zinc chloride with an iodinated isoquinoline (B145761) core. acs.org This step efficiently constructs the central C-C bond of the target molecule, showcasing the utility of benzylic zinc reagents in assembling complex heterocyclic scaffolds. acs.org

Furthermore, the cobalt-catalyzed asymmetric cross-coupling of fluorinated benzyl precursors with aryl zincates provides an enantioselective route to fluorinated derivatives of biologically active compounds. nih.gov This highlights the reagent's role in accessing chiral molecules with high stereocontrol, which is of paramount importance in medicinal chemistry. The ability to forge C(sp²)-C(sp³) bonds under mild, functional-group-tolerant conditions makes this compound and its analogues indispensable in the modern synthetic chemist's toolbox for building intricate molecular architectures. princeton.edu

Advanced Topics and Future Research Directions

Development of Novel Catalytic Systems for (4-Fluorobenzyl)zinc(II) Bromide

The reactivity of this compound is most effectively harnessed through transition metal catalysis, primarily in cross-coupling reactions like the Negishi coupling. wikipedia.org Future research is intensely focused on developing more efficient, selective, and robust catalytic systems to broaden its applicability.

A key area of development is the design of advanced ligands for palladium and nickel catalysts. While traditional phosphine (B1218219) ligands have been successful, modern catalysis is moving towards more specialized ligands that offer superior performance. N-Heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphines. tcichemicals.comresearchgate.netscripps.edu Their strong σ-donating properties form highly stable metal complexes, which can lead to higher catalytic activity and longevity. tcichemicals.comresearchgate.net For reactions involving this compound, NHC-ligated palladium or nickel complexes are expected to facilitate challenging C(sp³)–C(sp²) and C(sp³)–C(sp³) bond formations, even with sterically hindered or electronically demanding coupling partners. nih.govresearchgate.net

Another promising frontier is the use of photoredox catalysis in conjunction with nickel. This dual catalytic approach allows for the generation of alkyl radicals from organozinc reagents under mild conditions, enabling novel transformations that are not accessible through traditional thermal methods. The application of this strategy to this compound could unlock new pathways for its use in late-stage functionalization and the synthesis of complex fluorinated molecules.

The table below illustrates potential catalytic systems being explored for Negishi-type reactions involving benzylic zinc reagents.

| Catalyst System | Ligand Type | Key Advantages | Potential Application for this compound |

| Pd(OAc)₂ / CPhos | Biaryldialkylphosphine | Suppresses β-hydride elimination, excellent for C(sp³)–C(sp²) coupling. nih.govorganic-chemistry.org | Coupling with a wide range of aryl and heteroaryl bromides/chlorides. acs.org |

| Ni(cod)₂ / IPr | N-Heterocyclic Carbene (NHC) | High thermal stability, strong electron donation, high activity. scripps.eduresearchgate.net | Cross-coupling with challenging substrates like aryl aldehydes or sterically hindered halides. researchgate.net |

| Ir(ppy)₃ / NiCl₂·glyme | Photoredox / Nickel | Mild reaction conditions, radical-mediated pathways. | Decarboxylative and deaminative cross-couplings. |

| CoCl₂ / Me₄DACH | Cobalt / Diamine | Cost-effective, environmentally benign alternative to Pd/Ni. organic-chemistry.org | C(sp³)–C(sp³) bond formation with alkyl iodides. organic-chemistry.org |

Computational Modeling and Quantum Chemical Analysis of Reactivity and Selectivity

Computational chemistry provides invaluable insights into the behavior of organozinc reagents, which are often difficult to study experimentally due to their transient and reactive nature. researchgate.net Density Functional Theory (DFT) and ab initio molecular dynamics are powerful tools for understanding the structure, stability, and reaction mechanisms of species like this compound. acs.orgchemrxiv.org

Quantum chemical analyses can elucidate the role of the fluorine substituent on the reactivity of the C-Zn bond. The electron-withdrawing nature of fluorine can influence the nucleophilicity of the benzylic carbon and the stability of reaction intermediates. DFT calculations can model the transition states of key steps in catalytic cycles, such as transmetalation and reductive elimination, to predict reaction barriers and explain observed selectivity. researchgate.net For example, modeling the Negishi coupling between this compound and an aryl halide can reveal how the catalyst, ligand, and solvent interact to facilitate the reaction and prevent side products. researchgate.net

Furthermore, computational studies are crucial for understanding the solvation and aggregation of organozinc reagents in solution. researchgate.netacs.org Ab initio molecular dynamics simulations can model the dynamic equilibrium between monomeric, dimeric, and higher-order aggregate species in solvents like tetrahydrofuran (B95107) (THF), clarifying how solvation affects the reagent's structure and availability for reaction. acs.orgresearchgate.net

| Computational Method | Focus of Study | Insights Gained for this compound |

| Density Functional Theory (DFT) | Transition state analysis of Negishi coupling. researchgate.net | Prediction of reaction energy barriers, rationalization of ligand effects on selectivity. |

| Ab Initio Molecular Dynamics | Solvation structure in THF. acs.orgchemrxiv.org | Understanding the equilibrium between monomeric and aggregated forms, role of solvent coordination. |

| Quantum Theory of Atoms in Molecules (QTAIM) | C-Zn bond characterization. | Quantifying the covalent/ionic nature of the bond and the influence of the fluorine substituent. |

Solid-State Structural Studies of Organozinc Intermediates and Related Species

While solution-phase behavior dictates reactivity, solid-state structural studies, primarily through X-ray crystallography, provide definitive information about the fundamental bonding and coordination geometries of organozinc compounds. uu.nl

X-ray Crystallography of Aggregated Forms

Organozinc halides like this compound have a strong tendency to form aggregated structures in the solid state. uu.nl The presence of both a nucleophilic organic group and a Lewis acidic zinc center, along with bridging halide atoms, facilitates the formation of dimers, trimers, or higher oligomers. uu.nl In a typical dimeric structure, two zinc centers would be bridged by two bromide atoms, forming a central Zn₂Br₂ core. The 4-fluorobenzyl group and a coordinating solvent molecule (like THF) would complete the coordination sphere of each zinc atom, which typically adopts a distorted tetrahedral geometry. researchgate.net Although a specific crystal structure for this compound is not publicly available, analysis of related organozinc halides provides a predictive framework for its likely solid-state arrangement. uu.nl

Correlation Between Solid-State and Solution Structures

A critical area of research is correlating the well-defined structures observed in the solid state with the dynamic and complex species present in solution. researchgate.net While crystallography provides a static snapshot, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Diffusion-Ordered Spectroscopy (DOSY), can probe the size and aggregation state of molecules in solution. rsc.org For this compound, such studies would likely reveal a complex equilibrium, influenced by solvent and concentration, involving the Schlenk equilibrium:

2 RZnBr ⇌ R₂Zn + ZnBr₂

Solid-state NMR (ssNMR) can bridge the gap between crystallographic and solution data by providing structural information on powdered or amorphous solid samples, offering a more complete picture of the compound's structure across different phases. rsc.org

Integration of this compound into Flow Chemistry for Scalable Synthesis

Flow chemistry is emerging as a powerful technology for the safe, efficient, and scalable synthesis of chemical compounds, particularly highly reactive organometallic reagents. dntb.gov.uaillinois.edu The integration of this compound synthesis and its subsequent reactions into continuous flow processes represents a significant direction for future research and industrial application.

The generation of organozinc reagents often involves an exothermic reaction between an organic halide and zinc metal, which can be difficult to control on a large scale in traditional batch reactors. nih.gov In a flow system, the precursor (4-fluorobenzyl bromide) is continuously passed through a packed bed of activated zinc metal. vapourtec.com The excellent heat and mass transfer properties of microreactors allow for precise temperature control, minimizing side reactions and ensuring consistent product quality. dntb.gov.ua The freshly prepared this compound can be directly streamed into a second reactor where it is mixed with a catalyst and a coupling partner, a process known as a "telescoped" synthesis. vapourtec.com This on-demand generation and immediate consumption avoids the need to isolate and store the sensitive organozinc intermediate, enhancing safety and efficiency. dntb.gov.ua

| Parameter | Batch Synthesis | Flow Synthesis |

| Safety | Difficult to control exotherms on a large scale. | Superior heat transfer allows for safe handling of exothermic reactions. |

| Scalability | Scaling up is complex and non-linear. | Scaled by running the process for a longer time ("scale-out"). illinois.edu |

| Reproducibility | Can be variable due to mixing and temperature gradients. | Precise control over parameters ensures high reproducibility. |

| Reagent Handling | Requires isolation and storage of sensitive intermediates. | On-demand generation and immediate consumption ("telescoped" synthesis). vapourtec.com |

Exploration of New Reaction Classes and Transformations

Beyond the well-established Negishi coupling, future research will undoubtedly expand the synthetic repertoire of this compound into new reaction classes.

One major area is the development of C(sp³)–C(sp³) cross-coupling reactions . While forming C(sp²)–C(sp³) bonds is common, creating C(sp³)–C(sp³) linkages is more challenging due to competing side reactions like β-hydride elimination. nih.gov Novel catalyst systems, particularly those based on cobalt and nickel, are enabling these transformations. organic-chemistry.org Applying these methods to couple this compound with various alkyl halides would provide a direct route to complex fluorinated molecules containing valuable all-alkane frameworks. organic-chemistry.org

Decarboxylative coupling represents another innovative strategy. In these reactions, a carboxylic acid derivative is used as a coupling partner, releasing CO₂ as a byproduct. rsc.org Dual photoredox and copper catalysis has enabled the decarboxylative coupling of N-hydroxyphthalimide esters of aliphatic acids with polyfluoroaryl zinc reagents. nih.gov Adapting this methodology for this compound could involve coupling it with activated carboxylic acid derivatives to forge new C-C bonds in a novel and sustainable manner. chemrxiv.org

Finally, the unique properties of fluorinated organozinc reagents make them candidates for specialized applications in fluoroalkylation reactions . researchgate.netoup.com this compound could serve as a precursor for generating novel fluorinated building blocks or for direct introduction of the 4-fluorobenzyl moiety into complex substrates through reactions that go beyond standard cross-coupling. researchgate.net

Sustainability and Green Chemistry Aspects in Organoz

inc Reagent Utilization

The pursuit of sustainable chemical processes has become a paramount goal in modern synthetic chemistry. This section explores the application of green chemistry principles to the use of organozinc reagents, with a specific focus on this compound. The discussion will center on strategies to minimize environmental impact and enhance the safety and efficiency of reactions involving this compound.

Organozinc compounds, including this compound, offer several advantages from a green chemistry perspective when compared to other organometallic reagents like organolithium or Grignard reagents. wikipedia.org They generally exhibit lower reactivity, which can translate to higher selectivity and milder reaction conditions. wikipedia.orgacs.org Furthermore, some reactions involving organozinc reagents can be conducted in more environmentally benign solvents, and in some cases, even in water. libretexts.org

The twelve principles of green chemistry provide a framework for evaluating and improving the sustainability of chemical processes. gctlc.orgyoutube.com These principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, using safer solvents and auxiliaries, designing for energy efficiency, using renewable feedstocks, reducing derivatives, using catalysis, designing for degradation, real-time analysis for pollution prevention, and inherently safer chemistry for accident prevention. gctlc.org

A key aspect of green chemistry is the concept of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. gctlc.org In the context of reactions with this compound, this involves carefully selecting reaction partners and catalysts to ensure that the majority of the atoms from the reactants are found in the desired product, minimizing the formation of byproducts.

The choice of solvent is another critical factor in the environmental impact of a chemical process. frontiersin.org While organozinc reagents are traditionally used in organic solvents, research into conducting these reactions in greener alternatives is ongoing. The ability to perform reactions in water, for instance, significantly reduces the environmental footprint associated with volatile organic compounds (VOCs). libretexts.orgfrontiersin.org

Furthermore, the development of catalytic processes for reactions involving organozinc reagents is a significant step towards sustainability. organicreactions.orgnih.gov Catalysts can enable reactions to proceed under milder conditions, reduce the amount of reagents needed, and increase selectivity, all of which contribute to a more sustainable process. gctlc.org For example, palladium- or nickel-catalyzed cross-coupling reactions, such as the Negishi coupling, are powerful methods for forming carbon-carbon bonds using organozinc reagents. wikipedia.org

Continuous flow chemistry is an emerging technology that offers significant advantages for the synthesis and use of organozinc reagents from a green chemistry standpoint. acs.orgnih.gov This approach can lead to improved heat and mass transfer, better reaction control, and enhanced safety, particularly for highly reactive species. nih.gov The scalable continuous synthesis of organozinc compounds has been demonstrated to be efficient and can minimize waste generation. acs.orgacs.org

Q & A

Q. What are the primary synthetic applications of (4-fluorobenzyl)zinc(II) bromide in organic chemistry?

this compound is typically used as an organozinc reagent in cross-coupling reactions, such as Negishi or Kumada couplings, to introduce the 4-fluorobenzyl group into target molecules. The zinc center facilitates transmetallation with transition metal catalysts (e.g., Pd or Ni), enabling C–C bond formation. Methodologically, ensure anhydrous conditions and inert atmospheres (e.g., argon) to prevent hydrolysis or oxidation of the organozinc species. The reactivity can be modulated by adjusting solvent polarity (e.g., THF vs. DMF) and temperature .

Q. How is the 4-fluorobenzyl group introduced into organic substrates using this reagent?

The 4-fluorobenzyl group is transferred via nucleophilic substitution (SN2) or transition metal-catalyzed coupling. For SN2 reactions, the bromide in 4-fluorobenzyl bromide acts as a leaving group, replaced by a nucleophile (e.g., alkoxide or amine). In cross-coupling, this compound reacts with aryl/alkenyl halides in the presence of catalysts like Pd(PPh₃)₄. Key steps include:

- Pre-activation of the zinc reagent with LiBr to enhance solubility.

- Monitoring reaction progress via TLC or GC-MS to optimize stoichiometry .

Q. What characterization techniques are essential for verifying the structure of this compound and its derivatives?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the 4-fluorobenzyl moiety (e.g., aromatic protons at ~7.2 ppm, CH₂-Zn signal).

- X-ray Absorption Spectroscopy (XAS) : To analyze the coordination environment of Zn(II), such as tetrahedral vs. trigonal planar geometry.

- Elemental Analysis : Validate stoichiometry and purity.

- Raman Spectroscopy : Identify Zn–Br and Zn–C vibrational modes .

Advanced Research Questions